Ácido indol-3-butírico

Descripción general

Descripción

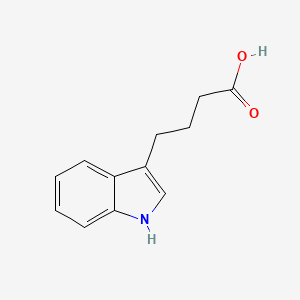

Indole-3-butyric acid (IBA) is a white to light-yellow crystalline solid with the molecular formula C12H13NO2 . It is a plant hormone in the auxin family and is an ingredient in many commercial horticultural plant rooting products . It is functionally related to a butyric acid and is a conjugate acid of an indole-3-butyrate .

Molecular Structure Analysis

The molecular structure of IBA is represented by the InChI string: InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15) . The molecular weight of IBA is 203.24 g/mol .

Chemical Reactions Analysis

Although the exact method of how IBA works is still largely unknown, genetic evidence has been found that suggests that IBA may be converted into IAA through a similar process to β-oxidation of fatty acids .

Physical And Chemical Properties Analysis

IBA melts at 125 °C in atmospheric pressure and decomposes before boiling . It is sparingly soluble in water and more soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .

Aplicaciones Científicas De Investigación

Regulación del Crecimiento de las Plantas

IBA es ampliamente reconocido por su papel como regulador del crecimiento de las plantas. Es un compuesto endógeno que se encuentra en diversas especies vegetales y es particularmente eficaz para inducir la formación de raíces adventicias . Cuando se aplica exógenamente, IBA puede influir en una gama de procesos de desarrollo, incluida la iniciación y el crecimiento de raíces. Esto lo convierte en una herramienta valiosa en horticultura y agricultura para propagar plantas, especialmente aquellas que son difíciles de enraizar.

Modulación de la Respuesta al Estrés

Las investigaciones han demostrado que IBA puede mejorar la resistencia de una planta tanto al estrés biótico como abiótico . Activa el sistema inmunitario de la planta, lo que le permite defenderse mejor contra plagas y enfermedades. Esta aplicación es crucial para mejorar la resiliencia y el rendimiento de los cultivos, especialmente frente a desafíos ambientales como el cambio climático.

Actividad Precursora de Auxinas

Se cree que IBA actúa como un precursor del ácido indol-3-acético (IAA), la auxina más abundante en las plantas . IAA es responsable de la mayoría de los efectos de las auxinas en las plantas intactas, incluida la elongación y la división celular. La conversión de IBA a IAA es un proceso clave en el crecimiento y desarrollo de las plantas, que influye en diversas respuestas fisiológicas.

Cultivo de Tejidos y Micropropagación

En el cultivo de tejidos vegetales, IBA se utiliza para iniciar la formación de raíces in vitro durante la micropropagación . Esta técnica es esencial para la producción masiva de plantas, asegurando la uniformidad genética y la rápida propagación de plántulas libres de enfermedades. Es particularmente útil para conservar especies vegetales raras o en peligro de extinción.

Tiempo de Floración y Metabolismo del Azúcar

Se ha encontrado que IBA influye en el tiempo de floración y regula el metabolismo del azúcar de las plantas . Estos efectos son importantes para la producción de cultivos, ya que pueden afectar el momento de la cosecha y la calidad del producto. Manipular el tiempo de floración también puede ser beneficioso para fines de investigación, permitiendo a los científicos estudiar los procesos de floración en condiciones controladas.

Síntesis de Otros Reguladores del Crecimiento de las Plantas

Se ha documentado que IBA estimula la biosíntesis de otros reguladores del crecimiento de las plantas, como el ácido salicílico (SA) y el ácido jasmónico (JA) . Estos compuestos juegan un papel en la respuesta hipersensible de la planta, que es un mecanismo de defensa que conduce a la muerte celular para proteger la planta de una mayor colonización por plagas y enfermedades.

Resistencia a los Herbicidas

La síntesis de IBA en las plantas puede aumentarse específicamente por ciertos herbicidas . Esto sugiere una posible aplicación de IBA en el desarrollo de cultivos resistentes a los herbicidas. Al comprender la interacción entre IBA y los herbicidas, los investigadores pueden diseñar cultivos que mantengan el crecimiento y el rendimiento en presencia de agentes de control de malezas.

Simbiosis Micorrízica

Los niveles de IBA aumentan durante la colonización de las raíces de las plantas por hongos micorrízicos . Esta relación simbiótica es beneficiosa para la nutrición de las plantas y la tolerancia al estrés. El papel de IBA en este proceso podría conducir a avances en la agricultura sostenible, donde los hongos micorrízicos se utilizan para mejorar la producción de cultivos y la salud del suelo.

Mecanismo De Acción

Target of Action

IBA primarily targets plant cells, where it binds to hormone receptors to form complexes that recognize hormone signals . This interaction triggers a series of physiological and biochemical reactions in the plant, leading to morphological changes .

Mode of Action

IBA is an auxin precursor that is converted to indole-3-acetic acid (IAA) in a peroxisomal β-oxidation process . This conversion process is crucial for the regulation of auxin levels, which are necessary for the proper development of plant organs . IBA and its conjugates can also be transported in plants, contributing to the spatiotemporal regulation of auxin levels .

Biochemical Pathways

IBA affects several biochemical pathways. It stimulates root and fruit formation and activates the plant’s immune system against biotic and abiotic factors harmful to the plant . The conversion of IBA to IAA is a key part of this process, contributing to auxin homeostasis and influencing various developmental processes .

Pharmacokinetics

The pharmacokinetics of IBA involve its conversion to IAA and its transport within the plant. Altered IBA-to-IAA conversion can lead to multiple plant defects, indicating that IBA contributes to auxin homeostasis in critical ways . The transport of IBA and its conjugates within the plant is also an important aspect of its pharmacokinetics .

Result of Action

The action of IBA results in various molecular and cellular effects. It promotes root formation in cuttings and has been shown to produce a higher yield of roots compared to other auxins . Altered IBA-to-IAA conversion can lead to multiple plant defects , indicating the significant role of IBA in plant growth and development.

Action Environment

The action of IBA is influenced by environmental factors. For instance, IBA has broad application prospects in improving crop resistance to abiotic stress . It enhances the growth and development of food crops and ornamentals when applied to soil, cuttings, or leaves .

Propiedades

IUPAC Name |

4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEDVYBZBROSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Record name | indole-3-butyric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indole-3-butyric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8032623 | |

| Record name | Indole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or slightly yellow solid; [Merck Index] Off-white powder; [MSDSonline], Solid | |

| Record name | Indole-3-butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Indolebutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In benzene: >1000 g/L; in acetone, ethanol, diethyl ether: 30-100 g/L; in chloroform: 0.01-1 g/L, In water, 250 mg/L @ 20 °C, 0.25 mg/mL at 20 °C | |

| Record name | 3-Indolebutyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE-3-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Indolebutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000117 [mmHg], Vapor pressure: <0.01 mPa (<8X10-8 mm Hg) @ 25 °C, 1.8X10-6 mm Hg @ 25 °C /Estimated/ | |

| Record name | Indole-3-butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDOLE-3-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to slightly yellow crystals, White to tan powder or crystalline solid | |

CAS RN |

133-32-4 | |

| Record name | Indole-3-butyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Indol-3-ylbutyric acid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indolebutyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indole-3-butyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-butanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indole-3-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(indol-3-yl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLEBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/061SKE27JP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOLE-3-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Indolebutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124.5 °C | |

| Record name | 3-Indolebutyric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE-3-BUTYRIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7214 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Indolebutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

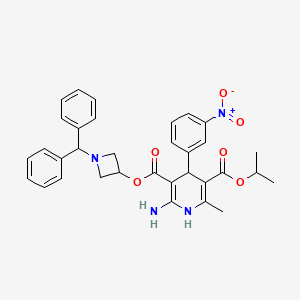

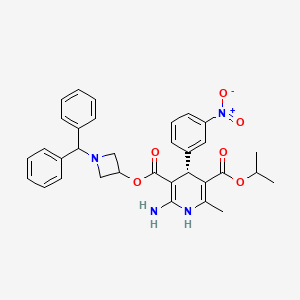

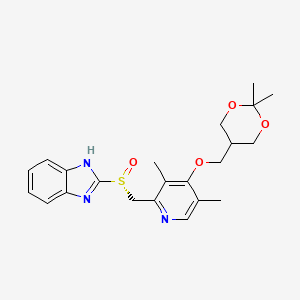

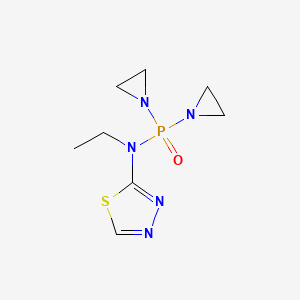

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

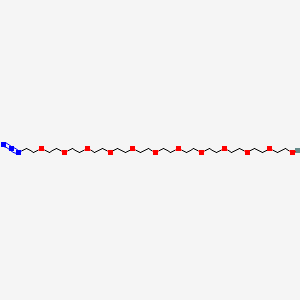

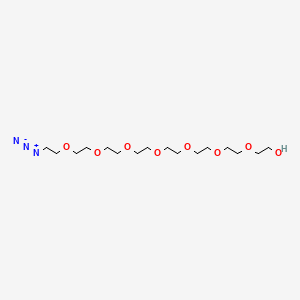

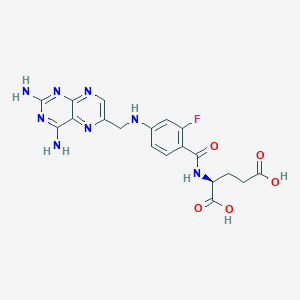

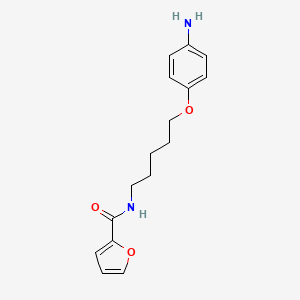

Feasible Synthetic Routes

Q & A

Q1: What is Indole-3-butyric acid (IBA) and what is its primary function in plants?

A1: Indole-3-butyric acid (IBA) is a naturally occurring plant growth regulator belonging to the auxin class. It plays a crucial role in plant growth and development, primarily by promoting root formation. [, ]

Q2: How does IBA differ from Indole-3-acetic acid (IAA), another well-known auxin?

A2: While both IBA and IAA are auxins, they differ in their transport and metabolic pathways within the plant. IBA acts as a precursor to IAA and is converted to IAA in specific plant tissues. This conversion is crucial for certain developmental processes, including lateral root development and root gravitropism. [, , ]

Q3: Can you elaborate on the mechanism of action of IBA in promoting root formation?

A3: Although the exact mechanism is still under investigation, research suggests that IBA stimulates root formation by influencing cell division and differentiation in the root initiation zone. This process involves complex signaling cascades, potentially involving molecules like nitric oxide (NO) and hydrogen peroxide (H2O2). [, ]

Q4: How is IBA transported within plants? Is it transported differently than IAA?

A4: Studies using stable isotope labeling techniques have shown that IBA transport in Arabidopsis hypocotyls is significantly lower than IAA transport. Additionally, IBA transport appears to be independent of the auxin transport inhibitor N-1-naphthylphthalamic acid, suggesting a distinct transport mechanism from IAA. []

Q5: What are the practical applications of IBA in agriculture and horticulture?

A5: IBA is widely used as a rooting hormone in plant propagation. It is commercially available in various formulations, including powders and solutions, and is applied to cuttings to stimulate adventitious root formation. This promotes faster and more efficient rooting, contributing to successful plant propagation. [, , , , , ]

Q6: Are there any studies demonstrating the effectiveness of IBA in rooting difficult-to-propagate plant species?

A6: Yes, research has shown IBA's efficacy in promoting root development in various plant species. For instance, in hybrid hazelnuts, a concentration of 2 g/L IBA in a 50% ethanol solution proved optimal for rooting cuttings. Additionally, IBA has been successfully used in the micropropagation of challenging species like Curculigo latifolia, Achillea biebersteinii, and Campanula velebitica. [, , , ]

Q7: How does the concentration of IBA affect its root-promoting activity?

A7: The optimal IBA concentration for rooting varies depending on the plant species and cultivar. Studies on various species, including hybrid hazelnuts, blueberries, and wax apples, have identified specific optimal concentrations for maximizing rooting success. It's crucial to determine the appropriate concentration for each species to avoid potential negative effects on root development. [, , ]

Q8: What is the role of rooting media in conjunction with IBA treatment?

A8: The rooting medium also significantly impacts the efficacy of IBA treatment. Research on wax apple air layering showed that vermicompost as a rooting medium, combined with 2000 mg/L IBA, resulted in the best root initiation, growth, and survival rate. Selecting the appropriate rooting medium is crucial for optimizing IBA's effects. []

Q9: Are there any other factors, besides concentration and rooting media, that influence the effectiveness of IBA treatment?

A9: Yes, factors like cutting type (terminal or basal), time of year (seasonal variations), and the physiological state of the cutting can influence IBA efficacy. For instance, studies on Prunus species found that the highest rooting frequency occurred in specific months, and cutting position significantly impacted rooting success. []

Q10: Can you describe the chemical structure of IBA?

A10: IBA (C12H13NO2) is an indole derivative with a butyric acid side chain attached to the indole ring. Its molecular weight is 203.24 g/mol. Spectroscopic data, including NMR and mass spectrometry, can further characterize its structure. [, , , ]

Q11: What is known about the stability and formulation of IBA?

A11: IBA's stability can be affected by factors such as pH, temperature, and light exposure. Formulation strategies, such as encapsulation or the use of specific carriers, are being explored to improve its stability and solubility, potentially enhancing its efficacy and shelf-life. [, , ]

Q12: Are there any environmental concerns associated with the use of IBA?

A12: While IBA is generally considered safe for agricultural use, it's essential to use it responsibly and follow recommended guidelines. Research on its environmental impact, degradation pathways, and potential for bioaccumulation is crucial for ensuring sustainable and environmentally friendly applications. [, ]

Q13: Can you discuss the role of computational chemistry in understanding IBA's mechanism of action and developing new auxin analogs?

A13: Computational methods, including molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis, can provide insights into IBA's interaction with its target proteins and predict the activity of novel auxin analogs. This can contribute to the development of more effective and targeted plant growth regulators. [, , ]

Q14: What is the historical context of IBA research?

A14: Research on IBA and its role in plant growth and development has been ongoing for several decades. Early studies focused on identifying its presence in plants and understanding its role as a precursor to IAA. Subsequent research explored its applications in agriculture and horticulture, while recent advances focus on elucidating its molecular mechanisms and developing more efficient and sustainable formulations. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.